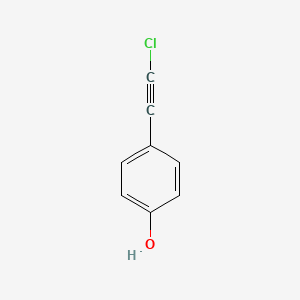![molecular formula C15H14BrN3OS B12621921 N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-41-6](/img/structure/B12621921.png)
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the class of thienopyrimidines Thienopyrimidines are heterocyclic compounds that have shown significant potential in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 2-aminothiophene with a suitable aldehyde or ketone under acidic conditions to form the corresponding thienopyrimidine derivative.
Bromination: The phenyl ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Etherification: The brominated phenyl derivative is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form the bromoethoxyphenyl derivative.
Amination: Finally, the bromoethoxyphenyl derivative is reacted with 5-methylthieno[2,3-d]pyrimidin-4-amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the thienopyrimidine core.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and molecular targets, including enzymes and receptors.
Material Science: The compound’s unique structural features make it suitable for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used to investigate the mechanisms of action of various biological processes and to develop new chemical tools for biological research.
Mecanismo De Acción
The mechanism of action of N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit protein kinases or other signaling molecules involved in cell proliferation and survival . The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with these targets .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has similar structural features and has been studied for its potential as an inhibitor of NF-κB inducing kinase (NIK).
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another similar compound with potential antitubercular activity.
N-(4-(tert-Butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: This compound has been studied for its activity against Mycobacterium tuberculosis.
Uniqueness
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the bromoethoxy group, which may confer distinct biological and chemical properties compared to other similar compounds
Propiedades
Número CAS |
917907-41-6 |
|---|---|
Fórmula molecular |
C15H14BrN3OS |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
N-[2-(2-bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14BrN3OS/c1-10-8-21-15-13(10)14(17-9-18-15)19-11-4-2-3-5-12(11)20-7-6-16/h2-5,8-9H,6-7H2,1H3,(H,17,18,19) |
Clave InChI |
IGXPEHRBBBBHGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1H-Imidazol-1-yl)(4'-octyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B12621839.png)
![3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B12621851.png)
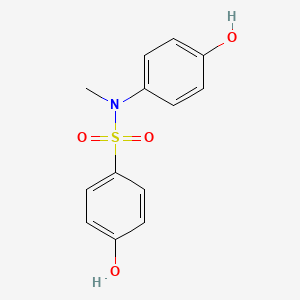
![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
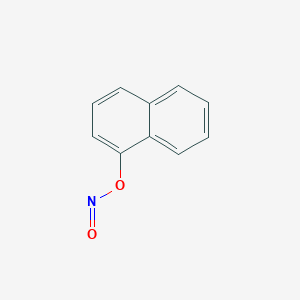
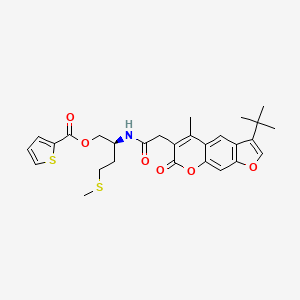
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate](/img/structure/B12621883.png)
![1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]](/img/structure/B12621891.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)
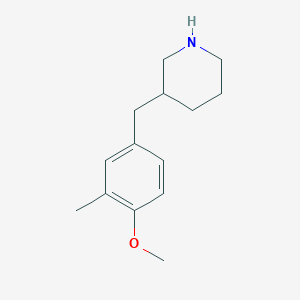
![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)
![N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B12621924.png)
